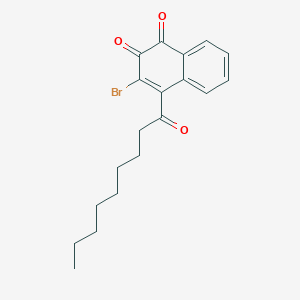![molecular formula C25H18O B14540187 Indeno[2,1-b]pyran, 9-methyl-2,4-diphenyl- CAS No. 62224-62-8](/img/structure/B14540187.png)
Indeno[2,1-b]pyran, 9-methyl-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 9-methyl-2,4-diphenyl- is a complex organic compound with the molecular formula C25H20O. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. This compound is notable for its unique structure, which includes an indeno[2,1-b]pyran core with methyl and diphenyl substituents.
Preparation Methods
The synthesis of Indeno[2,1-b]pyran, 9-methyl-2,4-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-diphenyl-3-butyn-2-ol with indanone in the presence of a strong acid catalyst can yield the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Indeno[2,1-b]pyran, 9-methyl-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
Indeno[2,1-b]pyran, 9-methyl-2,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 9-methyl-2,4-diphenyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways .
Comparison with Similar Compounds
Indeno[2,1-b]pyran, 9-methyl-2,4-diphenyl- can be compared with other similar compounds, such as:
Indeno[1,2-b]quinoxaline: Known for its applications in organic synthesis and potential biological activities.
Indeno[2,1-b]chromene: Used in the synthesis of cyanine dyes and other advanced materials.
Indeno[1,2-b]pyrrole: Notable for its use in the synthesis of heterocyclic frameworks with potential pharmaceutical applications.
These compounds share structural similarities but differ in their specific substituents and applications, highlighting the unique properties and potential of Indeno[2,1-b]pyran, 9-methyl-2,4-diphenyl-.
Properties
CAS No. |
62224-62-8 |
|---|---|
Molecular Formula |
C25H18O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
9-methyl-2,4-diphenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C25H18O/c1-17-20-14-8-9-15-21(20)24-22(18-10-4-2-5-11-18)16-23(26-25(17)24)19-12-6-3-7-13-19/h2-16H,1H3 |
InChI Key |
PGVGPPUANBFNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C15 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol](/img/structure/B14540108.png)
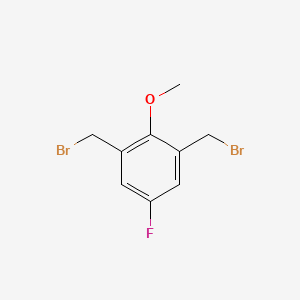
![1,1-Dimethyl-2-[(trimethylsilyl)oxy]silolane](/img/structure/B14540116.png)
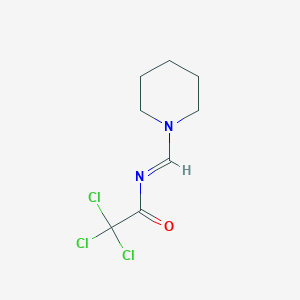
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-N-methylhydrazine-1-carboxamide](/img/structure/B14540125.png)
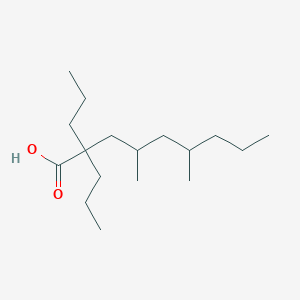
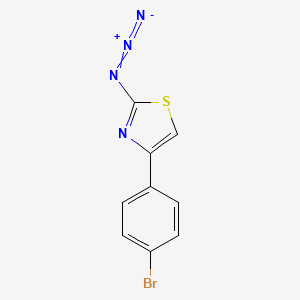
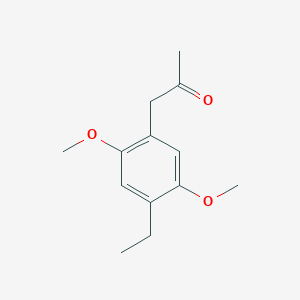
![4-[2-(3,4-Dimethoxyphenyl)-1,3-dithian-2-yl]oxolan-2-one](/img/structure/B14540161.png)
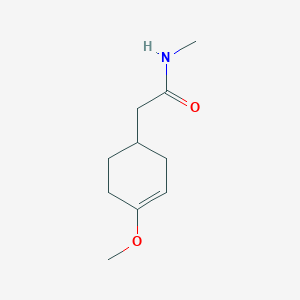
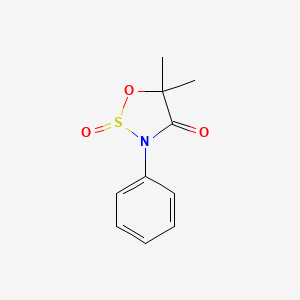
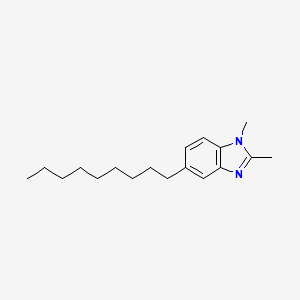
![3-(Pyridin-3-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14540173.png)
